ICBA
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Overview
Description
Indene-C60 bisadduct (ICBA) is a fullerene derivative that has gained significant attention in the field of organic solar cells (OSCs). It is known for its high electron affinity and mobility, making it an excellent electron acceptor material. This compound has been proposed as a promising substitute for phenyl-C61-butyric acid methyl ester (PCBM) due to its easier synthesis and higher open-circuit voltages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ICBA involves a one-pot preparation procedure. The optimized conditions for the synthesis include using 1,2,4-trichlorobenzene as the reaction solvent, a temperature of 210°C, a reaction time of 1.5 hours, and a C60-indene molar ratio of 1:40 . The product can be purified through three rounds of column chromatography to achieve high purity levels .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process stability has been verified through gram-scale reactions, ensuring that the optimized preparation method can effectively reduce costs and is suitable for widespread application in the optoelectronic field .
Chemical Reactions Analysis
Types of Reactions: ICBA undergoes various chemical reactions, including chemical substitutions that can modify its electronic properties. These substitutions can significantly alter the dipole moment of this compound, which favors good morphology and charge transport in the active layer .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include electron-releasing or electron-withdrawing groups. The conditions for these reactions typically involve geometry optimizations and electronic structure data obtained by DFT/PBE/6-311G(d,p) calculations .
Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with varying levels of solubility, better ionization potentials, and electronic levels close to what is considered ideal for improving solar cell efficiency .
Scientific Research Applications
ICBA has a wide range of scientific research applications, particularly in the field of organic photovoltaics. It is used in bulk heterojunction organic solar cells (OSCs) as an electron acceptor material. This compound has shown promising results in improving the power conversion efficiency (PCE) of OSCs when blended with suitable polymer donors . Additionally, this compound is being explored for its potential in enhancing the performance of ternary bulk heterojunction organic solar cells through IR photon harvesting .
Mechanism of Action
The mechanism of action of ICBA involves its role as an electron acceptor in organic solar cells. By modifying the energies of the frontier electronic levels through chemical substitutions, this compound can increase solubility and improve the morphology of the active layer. This, in turn, enhances the open-circuit voltage and overall efficiency of the solar cells .
Comparison with Similar Compounds
ICBA is often compared with other fullerene derivatives such as phenyl-C61-butyric acid methyl ester (PCBM) and phenyl-C71-butyric acid methyl ester (PC70BM). While PCBM and PC70BM are widely used in OSCs, this compound offers several advantages, including easier synthesis and higher open-circuit voltages . this compound has lower fill factor values compared to PCBM, likely due to its lower solubility .
List of Similar Compounds:- Phenyl-C61-butyric acid methyl ester (PCBM)
- Phenyl-C71-butyric acid methyl ester (PC70BM)
This compound stands out due to its unique combination of high electron affinity, mobility, and the ability to undergo chemical modifications that enhance its properties for use in organic solar cells .
Properties
InChI |
InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-68-54-40-30-26-25-29-36-32-22-21-31-35-27-23-24-28-37-33-19-20(44(40)62(68)61-43(19)39(28)53-49(23)57(35)71(75(15,76)67(53)61)65(47(31)32)72(76)58(36)50(25)54)34-38(30)60-52(26)56-42(29)46(22)64-63-45(21)41(27)55-51(24)59(37)73-66(48(33)34)74(60)78(70(56)64)18-10-17(77(73,78)69(55)63)13-7-3-4-8-14(13)18/h1-8,15-18H,9-10H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCAMIYWHBVPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C8=C8C6=C6C4=C4C%10=C%11C%12=C%13C%14=C%15C%16=C%17C(=C1C1=C2C2=C%18C%19=C%20C2=C3C8=C2C%20=C(C%10=C26)C2=C%11C3=C%13C%15=C6C%17=C1C%181C6(C3=C2%19)C2CC1C1=CC=CC=C21)C1=C%16C2=C%14C(=C%124)C5=C2C7=C19 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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